molecular formula C20H20O8 B12849345 4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde

4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde

Cat. No.: B12849345
M. Wt: 388.4 g/mol
InChI Key: DXEKXLIDLXBUBH-UHFFFAOYSA-N
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Description

4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde is a complex organic compound with the molecular formula C20H20O8 This compound is characterized by its unique structure, which includes multiple ether linkages and a phthalaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol under acidic conditions to form the intermediate 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then further reacted with 2,2-dihydroxyacetophenone in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers[][3].

Mechanism of Action

The mechanism of action of 4-(2-(2-(4-(2,2-Dihydroxyacetyl)phenoxy)ethoxy)ethoxy)phthalaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This interaction is facilitated by the aldehyde groups, which are highly reactive towards nucleophiles .

Properties

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

4-[2-[2-[4-(2,2-dihydroxyacetyl)phenoxy]ethoxy]ethoxy]phthalaldehyde

InChI

InChI=1S/C20H20O8/c21-12-15-3-6-18(11-16(15)13-22)28-10-8-26-7-9-27-17-4-1-14(2-5-17)19(23)20(24)25/h1-6,11-13,20,24-25H,7-10H2

InChI Key

DXEKXLIDLXBUBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(O)O)OCCOCCOC2=CC(=C(C=C2)C=O)C=O

Origin of Product

United States

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